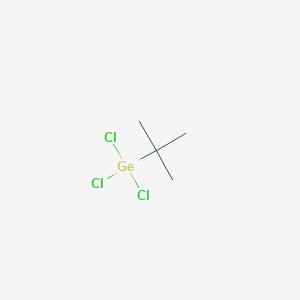

t-Butyltrichlorogermane

Description

Properties

IUPAC Name |

tert-butyl(trichloro)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl3Ge/c1-4(2,3)8(5,6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDREUNIZFWMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Ge](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl3Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516597 | |

| Record name | tert-Butyl(trichloro)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-92-5 | |

| Record name | tert-Butyl(trichloro)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of t-Butyltrichlorogermane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Organogermanium Compounds

Organogermanium compounds, once considered niche curiosities, are gaining increasing attention in materials science, organic synthesis, and medicinal chemistry. Their unique electronic and structural properties, situated between those of silicon and tin analogues, offer novel opportunities for the design of advanced materials and therapeutics. Among these, t-butyltrichlorogermane serves as a critical building block for the synthesis of more complex organogermanium structures, including germylenes and polygermanes. This guide provides a comprehensive overview of the synthesis of this compound, with a particular focus on its underlying reaction mechanism.

Synthetic Approaches to this compound: A Comparative Overview

Several synthetic routes to this compound have been explored, each with its own advantages and limitations. The most common methods involve the reaction of a germanium tetrahalide with an alkylating agent.

Grignard and Organolithium Reagents

The reaction of germanium tetrachloride (GeCl₄) with t-butylmagnesium chloride or t-butyllithium can yield this compound. However, these reactions are often difficult to control, leading to mixtures of mono-, di-, tri-, and tetra-alkylated products due to the high reactivity of the organometallic reagents. Achieving high selectivity for the mono-substituted product can be challenging and often requires careful control of stoichiometry and reaction conditions.

Alkylaluminum Reagents

Trialkylaluminum compounds can also be used to alkylate germanium tetrachloride. The stoichiometry of the reactants can be adjusted to favor the formation of the desired alkylgermanium trihalide. However, the handling of pyrophoric alkylaluminum reagents requires specialized equipment and expertise.

Direct Synthesis from t-Butyl Chloride and Germanium Tetrachloride

A more direct and often preferred laboratory-scale synthesis involves the reaction of t-butyl chloride with an excess of germanium tetrachloride. This method can be performed with or without a catalyst, and its simplicity makes it an attractive option. The remainder of this guide will focus on the mechanistic intricacies of this specific reaction.

The Reaction Mechanism: A Stepwise Exploration

The synthesis of this compound from t-butyl chloride and germanium tetrachloride is proposed to proceed through a mechanism analogous to a Friedel-Crafts alkylation, involving the formation of a carbocation intermediate. This pathway is favored due to the stability of the tertiary butyl carbocation.

Step 1: Formation of the t-Butyl Carbocation

The reaction is initiated by the interaction of t-butyl chloride with germanium tetrachloride, which can act as a Lewis acid. In the presence of a stronger Lewis acid catalyst, such as aluminum chloride (AlCl₃), this process is significantly accelerated. The Lewis acid abstracts a chloride ion from t-butyl chloride, leading to the formation of a highly stable tertiary butyl carbocation and a tetrachlorogermanate ([GeCl₄(Cl)]⁻) or a complex anion with the catalyst.

Caption: Formation of the t-butyl carbocation.

The stability of the t-butyl carbocation is a key driving force for this reaction, proceeding via an Sₙ1-like mechanism.[1][2][3][4][5] The unimolecular dissociation of t-butyl chloride is the rate-determining step.[5]

Step 2: Nucleophilic Attack and Product Formation

The highly electrophilic t-butyl carbocation is then attacked by a chloride ion from the tetrachlorogermanate anion or another molecule of germanium tetrachloride. This results in the formation of the desired product, this compound, and the regeneration of a germanium tetrachloride molecule (or the release of a chloride ion).

Caption: Nucleophilic attack and formation of this compound.

An alternative viewpoint considers the attack of the t-butyl carbocation on the electron-rich chlorine atom of a Ge-Cl bond in germanium tetrachloride. This electrophilic attack on the halogen leads to the formation of a new C-Ge bond and the expulsion of a chloronium ion equivalent, which is subsequently stabilized.

Experimental Protocol: Laboratory Synthesis of this compound

The following protocol provides a general procedure for the synthesis of this compound. Safety Precaution: Germanium tetrachloride is a corrosive and moisture-sensitive liquid. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety goggles.

Materials and Equipment

-

Germanium tetrachloride (GeCl₄)

-

t-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃) (optional, as catalyst)

-

Anhydrous hexane or other suitable inert solvent

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Distillation apparatus

Procedure

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask.

-

Reagent Addition: Under a positive pressure of nitrogen, charge the flask with an excess of germanium tetrachloride. If using a catalyst, add a catalytic amount of anhydrous aluminum chloride.

-

Reaction Initiation: Begin stirring the germanium tetrachloride and cool the flask in an ice bath. Slowly add t-butyl chloride dropwise from the dropping funnel over a period of 30-60 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Workup and Purification: Upon completion, the reaction mixture is typically purified by fractional distillation under reduced pressure to isolate the this compound from the excess germanium tetrachloride and any byproducts. The boiling point of this compound is approximately 147-149 °C at atmospheric pressure.

Key Reaction Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Reactant Ratio | GeCl₄ in excess | Minimizes the formation of di- and tri-alkylated products. |

| Catalyst | Anhydrous AlCl₃ (optional) | Increases the rate of carbocation formation. |

| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions. |

| Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis of germanium tetrachloride and the product. |

| Stirring | Vigorous | Ensures efficient mixing of the reactants. |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a singlet corresponding to the nine equivalent protons of the t-butyl group. ¹³C NMR will show two signals corresponding to the quaternary carbon and the three methyl carbons of the t-butyl group.

-

Infrared (IR) Spectroscopy: Characteristic C-H stretching and bending vibrations for the t-butyl group will be observed, along with Ge-Cl stretching frequencies.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group.

-

Gas Chromatography (GC): Can be used to assess the purity of the distilled product.

Conclusion and Future Outlook

The synthesis of this compound via the direct reaction of t-butyl chloride and germanium tetrachloride provides a convenient route to this valuable organogermanium precursor. The proposed reaction mechanism, involving the formation of a stable t-butyl carbocation, is consistent with established principles of organic and inorganic chemistry. Further mechanistic studies, including computational modeling and kinetic analysis, would provide deeper insights into the reaction dynamics and could lead to the development of even more efficient and selective synthetic methodologies. As the field of organogermanium chemistry continues to expand, a thorough understanding of the synthesis and reactivity of fundamental building blocks like this compound will be crucial for driving innovation in materials science and drug discovery.

References

-

Chemistry LibreTexts. (2020). 9.7: SN1 Reaction. [Link]

-

Experimental No. (12) Alkyl halides Preparation of t-butylchloride. (2021). [Link]

-

Wikipedia. (2023). Friedel–Crafts reaction. [Link]

-

The Royal Society of Chemistry. (2017). A SN1 Reaction: Synthesis of tert-Butyl Chloride. [Link]

Sources

Thermal decomposition properties of t-Butyltrichlorogermane

An In-depth Technical Guide to the Thermal Decomposition Properties of t-Butyltrichlorogermane

Executive Summary

This compound ((CH₃)₃CGeCl₃ or t-BuGeCl₃) is an organogermanium precursor with significant potential in the fabrication of germanium-containing thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). The precise control of these deposition processes is fundamentally dependent on a thorough understanding of the precursor's thermal decomposition behavior. This guide provides a detailed examination of the proposed thermal decomposition mechanism of t-BuGeCl₃, methods for its experimental characterization, and the implications of its properties for materials science. While direct literature on the thermolysis of t-BuGeCl₃ is sparse, this document synthesizes information from analogous t-butyl compounds to present a scientifically grounded model of its decomposition pathway.

Introduction to this compound as a Precursor

The selection of a precursor for thin-film deposition is a critical decision that dictates process parameters, film purity, and ultimately, device performance. Organometallic precursors are often favored for their volatility and ability to decompose cleanly at relatively low temperatures. This compound emerges as a candidate of interest due to the inherent instability of the tertiary-butyl group, which suggests a lower decomposition temperature compared to simpler alkyls. Understanding the temperature at which it decomposes, the byproducts it forms, and the kinetics of the reaction is paramount for its effective use in depositing germanium or germanium-containing materials like GeₓSbᵧTeₙ (GST) alloys for phase-change memory applications.

Physicochemical Properties

A baseline understanding of the physical and chemical properties of t-BuGeCl₃ is essential for its handling, storage, and application in a CVD/ALD system.

| Property | Value |

| Chemical Formula | C₄H₉Cl₃Ge |

| Molar Mass | 248.05 g/mol |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | ~165-170 °C (estimated) |

| CAS Number | 1066-43-9 |

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is hypothesized to proceed via a concerted, unimolecular elimination reaction, specifically β-hydride elimination. This pathway is common for many t-butyl containing compounds due to the formation of the highly stable alkene, isobutene.

The β-Hydride Elimination Pathway

The core of the decomposition mechanism involves the transfer of a hydrogen atom from one of the methyl groups (the β-carbon) to the germanium atom, followed by the cleavage of the carbon-germanium bond. This process occurs through a four-membered cyclic transition state.

-

Initiation: At a sufficient temperature (typically in the range of 300-500 °C in the gas phase), the molecule acquires enough vibrational energy to initiate the reaction.

-

Transition State: A β-hydrogen on one of the methyl groups interacts with the germanium center. Simultaneously, the C-Ge bond begins to break, and the C-H bond weakens as a new Ge-H bond forms and the C-C bond order increases towards a double bond.

-

Product Formation: The transition state collapses to yield three primary gas-phase products: isobutene ((CH₃)₂C=CH₂), hydrogen chloride (HCl), and dichlorogermylene (:GeCl₂), a highly reactive intermediate.

The elimination of HCl is a subsequent, rapid step that likely occurs in concert with or immediately following the initial fragmentation, driven by the high electropositivity of germanium and the electronegativity of chlorine. The overall proposed reaction is:

(CH₃)₃CGeCl₃(g) → (CH₃)₂C=CH₂(g) + HCl(g) + :GeCl₂(g)

The dichlorogermylene intermediate can then adsorb onto a substrate surface and contribute to film growth. The presence of isobutene and HCl as byproducts is a critical consideration for the deposition process, as they must be efficiently removed from the reaction chamber to prevent film contamination.

Caption: Proposed thermal decomposition pathway of this compound.

Energetics and Kinetics

Experimental Characterization of Thermal Decomposition

To validate the proposed mechanism and quantify the decomposition properties, a systematic experimental approach is required. Pyrolysis coupled with Gas Chromatography-Mass Spectrometry (Py-GC-MS) is an exceptionally powerful technique for this purpose.

Overview of the Analytical Workflow

The workflow involves heating the precursor in an inert atmosphere and analyzing the resulting fragments. This provides definitive identification of the decomposition products and allows for the determination of the decomposition temperature profile.

Caption: Experimental workflow for Py-GC-MS analysis.

Detailed Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol outlines the steps for analyzing t-BuGeCl₃ using a standard Py-GC-MS system.[3][4]

Objective: To identify the thermal decomposition products of t-BuGeCl₃ and determine its decomposition temperature.

Materials & Equipment:

-

This compound

-

Pyrolysis-GC-MS system (e.g., CDS Pyroprobe coupled to an Agilent GC-MS)

-

Helium carrier gas (UHP grade)

-

Microsyringe

-

Small sample vials/tins

Methodology:

-

Sample Preparation:

-

Causality: A small, representative sample size (typically 0.1-1.0 µL) is crucial to ensure rapid, uniform heating and prevent saturation of the detector.[3]

-

Carefully pipette approximately 0.5 µL of t-BuGeCl₃ into a quartz sample tube. Handle the precursor in an inert atmosphere (e.g., a glovebox) to prevent premature reactions with air or moisture.

-

-

Instrument Setup (Pyrolyzer):

-

Set the pyrolysis temperature. For an initial survey, a temperature of 600°C is appropriate to ensure complete decomposition.[5]

-

Set the interface and transfer line temperatures to 300°C.

-

Causality: These zones are heated to prevent the condensation of less volatile decomposition products before they reach the GC column, ensuring all products are analyzed.[4]

-

-

Instrument Setup (GC):

-

Use a standard non-polar column (e.g., HP-5MS).

-

Set the GC inlet temperature to 280°C with a split ratio of 50:1.

-

Causality: A high split ratio is used to inject only a small fraction of the sample onto the column, preventing peak broadening and detector overload.

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 15°C/minute to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Causality: This temperature program separates highly volatile products like isobutene (which will elute early) from potentially heavier, less volatile byproducts.

-

-

Instrument Setup (MS):

-

Set the MS source temperature to 230°C and the quadrupole temperature to 150°C.

-

Scan range: 15-400 m/z.

-

Causality: This mass range is sufficient to detect the expected low molecular weight products (isobutene, HCl) as well as potential heavier fragments.

-

-

Data Acquisition & Analysis:

-

Introduce the sample tube into the pyrolyzer to initiate the run.

-

The resulting chromatogram (pyrogram) will show peaks corresponding to each separated decomposition product.

-

Identify each peak by comparing its mass spectrum to a reference library (e.g., NIST). The mass spectrum of isobutene (m/z 56, 41) and the isotopic pattern of chlorine-containing species will be key identifiers.

-

Implications for Materials Science & Drug Development

-

For Materials Scientists: The clean decomposition into volatile, carbon-based byproducts ((CH₃)₂C=CH₂) is highly desirable for CVD/ALD, as it minimizes carbon incorporation into the growing germanium film. The formation of reactive :GeCl₂ is an efficient pathway to high-purity germanium layers. However, the co-generation of HCl is a significant concern, as it can etch the substrate or the deposited film, affecting morphology and adhesion. Process parameters must be optimized to manage the partial pressure of HCl at the growth surface.

-

For Drug Development Professionals: While t-BuGeCl₃ is not directly used in pharmaceuticals, understanding the stability and decomposition of organogermanium compounds is relevant. Organogermanium compounds have been explored for their biological activities, and knowledge of their thermal lability is crucial for synthesis, purification, and storage, ensuring the integrity of the target molecule.

Conclusion

This compound presents a promising profile as a precursor for germanium-based thin films. Its thermal decomposition is strongly predicted to proceed via a β-hydride elimination pathway, yielding isobutene, hydrogen chloride, and dichlorogermylene. This mechanism offers the advantage of a clean, low-carbon deposition process but introduces the challenge of managing corrosive HCl. The experimental protocols detailed herein, particularly Py-GC-MS, provide a robust framework for validating this proposed mechanism and quantifying the critical process parameters required for its successful application in advanced materials fabrication.

References

-

Growth of Ge Homoepitaxial Films by Metal-Organic Chemical Vapor Deposition Using t-C4H9GeH3. (2012). ResearchGate. [Link]

-

Chen, Z., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific Reports. [Link]

-

Study on thermal decomposition mechanism of crosslinking agent TMCH. (2020). Journal of Solid Rocket Technology. [Link]

-

Pyrolysis Gas Chromatography-Mass Spectrometry. Environmental Molecular Sciences Laboratory. [Link]

-

Pyrolysis Gas Chromatography Mass Spectrometry. The University of Melbourne. [Link]

- Precursors for gst films in ald/cvd processes. (2014).

-

Use the References For the gas phase decomposition of t-butyl alcohol... Gauthmath. [Link]

-

Solved For the gas phase decomposition of t-butyl bromide... Chegg.com. [Link]

-

Solved The gas-phase decomposition of di-tert-butyl peroxide... Chegg.com. [Link]

-

Solved For the gas phase decomposition of t-butyl acetate... Chegg.com. [Link]

-

Experimental Investigation of the Biomass Catalytic Pyrolysis Process to Produce the Combustible Gases with the High Calorific Value. (2015). ResearchGate. [Link]

Sources

Chemical reactivity of t-Butyltrichlorogermane with nucleophiles

An In-Depth Technical Guide to the Chemical Reactivity of t-Butyltrichlorogermane with Nucleophiles

Authored by a Senior Application Scientist

Introduction: The Unique Position of this compound in Organometallic Synthesis

This compound, (t-BuGeCl₃), stands as a pivotal precursor in organogermanium chemistry. Its utility is anchored in the confluence of two defining structural features: the electrophilic germanium center, rendered reactive by three electron-withdrawing chlorine atoms, and the sterically demanding tertiary-butyl group. This bulky alkyl substituent imparts significant kinetic stability to reactive intermediates and influences the stereochemical outcome of reactions. It also enhances the solubility of its derivatives in organic solvents, a practical advantage in many synthetic applications.

The polarized Germanium-Chlorine (Ge-Cl) bonds are the primary sites of reactivity, making the germanium atom highly susceptible to attack by a wide array of nucleophiles. Understanding and controlling these substitution reactions is fundamental to harnessing the potential of organogermanium compounds in fields ranging from materials science, where they are explored for semiconductor applications, to medicinal chemistry, where germanium-containing molecules are investigated for their biological activity. This guide provides a detailed exploration of the reactivity of t-BuGeCl₃ with key classes of nucleophiles, focusing on the underlying mechanisms, experimental considerations, and synthetic outcomes.

Pillar 1: The Mechanistic Landscape of Nucleophilic Substitution at Germanium

The reaction of this compound with nucleophiles is characterized by the sequential substitution of its three chlorine atoms. The precise mechanism of nucleophilic substitution at a tetrahedral germanium center, like in many silicon analogues, can be complex and is often depicted as operating on a continuum between a dissociative (Sₙ1-like) and an associative (Sₙ2-like) pathway.

The highly polarized Ge-Cl bond can be cleaved to form a transient germyl cation (R₃Ge⁺), which is then rapidly attacked by a nucleophile. However, a more commonly accepted pathway involves a pentacoordinate intermediate or transition state, where the incoming nucleophile associates with the germanium center before the chloride leaving group departs.

The large steric footprint of the t-butyl group plays a crucial role, generally disfavoring an Sₙ2-like backside attack.[1][2] This steric hindrance can slow reaction rates compared to less bulky analogues (e.g., MeGeCl₃) and can influence which nucleophiles can effectively approach the germanium center.[3][4]

Caption: General pathway for nucleophilic substitution at the germanium center.

Pillar 2: Reactions with Carbon Nucleophiles: Building the Ge-C Framework

The formation of stable germanium-carbon bonds is arguably the most critical transformation of t-BuGeCl₃. Organolithium and Grignard reagents are the primary tools for this purpose, acting as potent carbon-based nucleophiles.[5][6]

Organolithium Reagents

Organolithium reagents (RLi) are exceptionally strong nucleophiles and bases, known for their high reactivity.[5][7] Their reactions with t-BuGeCl₃ are typically fast and highly exothermic, necessitating careful temperature control (often at -78 °C) to manage selectivity and prevent unwanted side reactions.[8]

The reaction proceeds in a stepwise manner. By carefully controlling the stoichiometry, one can selectively synthesize mono-, di-, or tri-substituted products.[9] The addition of a full three equivalents of an organolithium reagent, followed by an excess, can lead to the formation of the tetra-substituted germane if the third substituent is also a halide (which is not the case here, starting from t-BuGeCl₃). For complete substitution, a different starting material or a different strategy would be required.

Caption: Stepwise substitution of chlorides on t-BuGeCl₃ using organolithium reagents.

Experimental Protocol: Synthesis of Triethyl(t-butyl)germane

Objective: To demonstrate the full substitution of chlorine atoms on t-BuGeCl₃ using an organolithium reagent.

Materials:

-

This compound (t-BuGeCl₃)

-

Ethyllithium (EtLi) in a suitable solvent (e.g., 1.7 M in dibutyl ether)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

-

Initial Charge: Under a positive pressure of inert gas, charge the flask with t-BuGeCl₃ (1.0 eq) dissolved in anhydrous Et₂O.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Nucleophile Addition: Add ethyllithium (3.0 eq) dropwise from the addition funnel over 30 minutes, ensuring the internal temperature does not rise above -65 °C. A white precipitate of lithium chloride (LiCl) will form.

-

Reaction: After the addition is complete, allow the mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

-

Quenching: Cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure triethyl(t-butyl)germane.

Grignard Reagents

Grignard reagents (RMgX) are another class of powerful carbon nucleophiles used extensively in organogermanium chemistry.[6][10] While mechanistically similar to organolithium reactions, they are generally less reactive and may require higher temperatures or longer reaction times to achieve full substitution.[11] This attenuated reactivity can sometimes be an advantage, offering better control over partial substitutions. The choice between an organolithium and a Grignard reagent often comes down to the desired reactivity, the functional group tolerance of the specific reagent, and its commercial availability.

Pillar 3: Reactions with Nitrogen and Oxygen Nucleophiles

Amines: Formation of Aminogermanes

Primary and secondary amines react with t-BuGeCl₃ to form aminogermanes, displacing chloride to create a Ge-N bond.[12][13] These reactions typically require a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) or an excess of the reacting amine to neutralize the hydrochloric acid (HCl) generated during the reaction.[14]

R₂NH + t-BuGeCl₃ → t-Bu(R₂N)GeCl₂ + HCl

The lone pair on the resulting aminogermane's nitrogen is less nucleophilic than that of the starting amine due to potential pπ-dπ interactions with the germanium center and steric crowding, which helps prevent over-alkylation of the nitrogen atom.[13]

Triethanolamine: Synthesis of a Germatrane

A particularly noteworthy reaction occurs with triethanolamine (TEOA), a tridentate ligand.[15] In the presence of a base, TEOA reacts with t-BuGeCl₃ to form t-butylgermatrane. This compound features a characteristic cage-like structure with a transannular, coordinative bond between the nitrogen and germanium atoms. This N→Ge interaction significantly alters the electronic properties and reactivity of the germanium center, making germatranes a unique class of compounds with applications in catalysis and materials science.

Caption: Conceptual workflow for the synthesis of t-butylgermatrane.

Alcohols and Water: Formation of Alkoxygermanes and Germoxanes

The reaction of t-BuGeCl₃ with alcohols, typically in the presence of a base to neutralize HCl, yields alkoxygermanes (t-BuGe(OR)ₓCl₃₋ₓ).[16] This reaction is analogous to the Williamson ether synthesis.[16]

Hydrolysis, the reaction with water, is often difficult to control. It can lead to the formation of germanols (t-BuGeCl₂(OH)), which are often unstable and readily condense to form germoxanes containing Ge-O-Ge linkages. The final product depends heavily on the reaction conditions, including stoichiometry of water and pH.

Data Summary and Comparison

The following table summarizes the reactivity of this compound with the discussed nucleophiles.

| Nucleophile Class | Reagent Example | Product Type | Key Reaction Conditions | Causality & Insights |

| Carbon | Ethyllithium (EtLi) | Alkylgermane | Anhydrous ether, -78 °C to RT | High reactivity requires low temperatures to control exotherm and ensure selective substitution.[8][9] |

| Methylmagnesium bromide (MeMgBr) | Alkylgermane | Anhydrous ether/THF, 0 °C to reflux | Less reactive than RLi; may require heating for complete substitution. Offers potentially better control.[10][11] | |

| Nitrogen | Diethylamine (Et₂NH) | Aminogermane | Aprotic solvent, presence of a base | A non-nucleophilic base is required to scavenge the HCl byproduct, preventing protonation of the amine nucleophile.[13] |

| Triethanolamine (TEOA) | Germatrane | Aprotic solvent, presence of a base | The tridentate nature of TEOA drives the formation of a thermodynamically stable cage structure.[15] | |

| Oxygen | Sodium ethoxide (NaOEt) | Alkoxygermane | Anhydrous alcohol or ether | Strong alkoxide nucleophile readily displaces chloride; analogous to Williamson ether synthesis.[16] |

| Water (H₂O) | Germanol/Germoxane | Varies (often uncontrolled) | Highly sensitive reaction; germanol intermediates are prone to self-condensation to form stable Ge-O-Ge bonds. |

Conclusion and Future Outlook

This compound is a versatile and powerful building block in synthetic organometallic chemistry. Its reactivity is dominated by nucleophilic substitution at the electrophilic germanium center, a process heavily influenced by the steric demands of the t-butyl group and the nature of the attacking nucleophile. By carefully selecting reagents and controlling reaction conditions—particularly stoichiometry and temperature—chemists can access a diverse range of functionalized organogermanium compounds. The derivatives synthesized from these fundamental reactions, from simple tetraalkylgermanes to complex germatranes, hold promise for the development of novel electronic materials, catalysts, and therapeutic agents, ensuring that the exploration of this chemistry will remain a vibrant area of research.

References

- Steric Effects in the Reactivity and Bonding of Low Coordinate Germanium and Tin Species. (n.d.). University of California, Davis.

-

Xue, W., Mao, W., Zhang, L., & Oestreich, M. (2019). Mechanistic Dichotomy of Magnesium- and Zinc-Based Germanium Nucleophiles in the C(sp3 )−Ge Cross-Coupling with Alkyl Electrophiles. Angewandte Chemie International Edition, 58(19), 6440-6443. Retrieved from [Link]

-

What Is Steric Effect In Organic Chemistry? (2025, January 31). Chemistry For Everyone - YouTube. Retrieved from [Link]

-

Nucleophilic substitution with magnesium‐based germanium nucleophiles... (2019, April). ResearchGate. Retrieved from [Link]

-

Eaborn, C. (2015). Some reactions of organogermanium compounds. University of Leicester - Figshare. Retrieved from [Link]

-

Steric Effects - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]

-

Wenkert, E. (2020, January). Steric effect (chemistry). McGraw Hill's AccessScience. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Lithiation and Organolithium Reactions. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

-

organolithium reagents 1. (n.d.). Harvard University. Retrieved from [Link]

-

Chia, H. Y., & Li, B. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54663. Retrieved from [Link]

-

Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Retrieved from [Link]

-

SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Efficient Synthesis of tert-Butyl Ethers under Solvent-Free Conditions. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Triethanolamine. (n.d.). Wikipedia. Retrieved from [Link]

-

Ashenhurst, J. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Retrieved from [Link]

-

Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Addition of Organolithiums To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Grignard Reagents Convert Esters into Tertiary Alcohols. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Reactions of Amines. (n.d.). University of Minnesota. Retrieved from [Link]

-

Synthesis of alcohols using Grignard reagents I. (n.d.). Khan Academy. Retrieved from [Link]

-

The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

24.7: Reactions of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

-

Ashenhurst, J. (2012, May 31). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution Mechanism & Key Concepts. (n.d.). Total Synthesis. Retrieved from [Link]

-

What makes carbonyl compounds so reactive towards nucleophiles? What makes alkyl halides less reactive? (2023, September 22). Quora. Retrieved from [Link]

-

How Do Amines React With Other Chemicals? (2025, July 17). Chemistry For Everyone - YouTube. Retrieved from [Link]

-

Reactions of Benzylboronate Nucleophiles. (n.d.). National Institutes of Health. Retrieved from [Link]

-

tert-Butyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

20.6: Reactions of Amines. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Triethanolamine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. (2015, July 18). Chemistry LibreTexts. Retrieved from [Link]

- Methods of treating triethanolamine with acid components and basic components. (n.d.). Google Patents.

-

Reaction between triethanolamine and benzoic acid? (2020, August 6). ResearchGate. Retrieved from [Link]

-

SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. (2020, April 12). YouTube. Retrieved from [Link]

-

19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

-

TRIETHANOLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. fiveable.me [fiveable.me]

- 3. Steric Effects in the Reactivity and Bonding of Low Coordinate Germanium and Tin Species [escholarship.org]

- 4. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]

- 5. mt.com [mt.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. people.uniurb.it [people.uniurb.it]

- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. Triethanolamine - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to Quantum Chemical Calculations for t-Butyltrichlorogermane

Abstract: This guide provides a comprehensive, technically-grounded protocol for performing quantum chemical calculations on t-Butyltrichlorogermane (C₄H₉Cl₃Ge), an organogermanium compound.[1] Intended for researchers in computational chemistry, materials science, and related fields, this document details the theoretical foundations, step-by-step computational workflow, and data interpretation necessary for accurately modeling the molecule's structural, vibrational, and electronic properties. By explaining the causality behind methodological choices, from density functional theory (DFT) functional selection to the appropriate basis sets for heavy elements like germanium, this guide serves as a self-validating framework for achieving reliable and reproducible results.

Introduction: The Rationale for Computational Scrutiny

This compound is an organogermanium halide that serves as a precursor and intermediate in the synthesis of more complex organogermanium compounds.[1][2][3] The steric bulk of the t-butyl group combined with the electronegative chlorine atoms creates a molecule with distinct electronic and steric properties, making it an interesting subject for theoretical investigation.

Quantum chemical calculations offer a powerful, non-experimental route to elucidate molecular characteristics that can be difficult or costly to measure empirically. For this compound, these calculations can predict:

-

Molecular Geometry: Accurate bond lengths and angles.

-

Vibrational Frequencies: Infrared (IR) and Raman spectra for spectroscopic identification.[4][5][6]

-

Electronic Properties: Molecular orbital energies, dipole moment, and charge distribution.

This guide provides a robust methodology grounded in Density Functional Theory (DFT), a workhorse of modern computational chemistry valued for its balance of accuracy and computational efficiency.[7][8]

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set.[9][10] For a molecule containing a heavy element like germanium, these choices are particularly critical.

Density Functional Theory (DFT)

DFT has become the most widely used method for predicting molecular properties due to its effective inclusion of electron correlation at a manageable computational cost.[7][8] The choice of the exchange-correlation functional is paramount. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often provide superior accuracy for main-group compounds.

-

Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) This hybrid functional is renowned for its excellent performance across a vast range of chemical systems, including organometallics, making it a reliable starting point.[11][12] It consistently provides accurate geometries and vibrational frequencies for molecules of this type.

Basis Sets: Describing the Electrons

A basis set is a set of mathematical functions used to construct the molecular orbitals.[9][13] For this compound, a multi-level approach is required.

-

For Germanium (Ge): Germanium's large number of electrons and the presence of relativistic effects necessitate a specialized basis set. An effective core potential (ECP) is often used, where the core electrons are replaced by a potential, simplifying the calculation while retaining accuracy for valence properties.[14]

-

Recommended Basis Set: LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) . This is a widely used ECP basis set that provides a good balance for heavy elements like Ge. For higher accuracy, a triple-zeta basis set like def2-TZVP could be employed.[15]

-

-

For Carbon (C), Hydrogen (H), and Chlorine (Cl): Lighter atoms can be described accurately with all-electron basis sets. Pople-style basis sets are a standard and effective choice.

-

Recommended Basis Set: 6-31G(d) . This split-valence basis set includes polarization functions (d) on heavy (non-hydrogen) atoms, which are crucial for describing the anisotropic electron density in bonded atoms and achieving accurate geometries.[9]

-

The Computational Workflow: A Validated Protocol

This section outlines a self-validating, step-by-step protocol for calculating the properties of this compound. The workflow is designed to ensure the final structure corresponds to a true energy minimum on the potential energy surface.

Workflow Overview

The computational process follows a logical sequence from initial structure creation to final property analysis.

Caption: Computational workflow for this compound analysis.

Step-by-Step Methodology

Step 1: Building the Initial Molecular Structure

-

Use a molecular modeling program (e.g., Avogadro, GaussView, ChemDraw) to construct the this compound molecule.

-

The central germanium atom should be bonded tetrahedrally to three chlorine atoms and the quaternary carbon of the t-butyl group.

-

Perform a preliminary, low-level geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry. This step is crucial for preventing calculation failures and reducing the number of optimization cycles in the more expensive quantum mechanical calculation.

-

Export the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).

Step 2: Geometry Optimization

-

Prepare an input file for your quantum chemistry package (e.g., Gaussian, ORCA, NWChem).

-

Specify the theoretical method and basis set: B3LYP functional. For the basis set, use LANL2DZ for Ge and 6-31G(d) for C, H, and Cl.

-

Define the molecular charge (0) and spin multiplicity (singlet).

-

Initiate the geometry optimization calculation. The software will iteratively adjust the atomic positions to find the lowest energy conformation.

Step 3: Frequency Analysis

-

Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory. This is a non-negotiable step for validating the result.

-

This calculation computes the second derivatives of the energy with respect to atomic positions, yielding vibrational modes and their corresponding frequencies.

Step 4: Validation and Property Calculation

-

Validation: Examine the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates the structure is a transition state or a saddle point, not a stable minimum. In this case, the geometry must be perturbed along the imaginary mode's vector and re-optimized.

-

Property Calculation: Once the structure is validated as a true minimum, the output from the frequency calculation can be used to predict the IR spectrum. Additional calculations can be run on the final geometry to determine other properties like molecular orbitals (HOMO/LUMO), Mulliken population analysis (atomic charges), and NMR chemical shifts.

Results and Interpretation

The output of these calculations provides a wealth of quantitative data. It is essential to present this data clearly and compare it with available experimental values where possible to benchmark the accuracy of the chosen theoretical model.

Optimized Molecular Geometry

| Parameter | Calculated Value (Å or °) | Experimental (Comparative) |

| Ge-Cl Bond Length | Value from calculation | ~2.15 - 2.20 Å |

| Ge-C Bond Length | Value from calculation | ~1.95 - 2.00 Å |

| Cl-Ge-Cl Bond Angle | Value from calculation | ~108 - 111° |

| Cl-Ge-C Bond Angle | Value from calculation | ~108 - 111° |

Note: Comparative experimental values are typical ranges for similar compounds.

Vibrational Analysis

The calculated vibrational frequencies correspond to specific molecular motions. These can be used to assign peaks in an experimental IR or Raman spectrum.[16][17] It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to correct for anharmonicity and other systematic errors in the method.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Description |

| ν(Ge-Cl) | Value from calculation | Scaled value | Ge-Cl symmetric/asymmetric stretching |

| ν(Ge-C) | Value from calculation | Scaled value | Ge-C stretching |

| δ(C-H) | Value from calculation | Scaled value | C-H bending/rocking modes |

Conclusion

This guide outlines a robust and scientifically sound protocol for the quantum chemical modeling of this compound. By employing the B3LYP functional with a mixed basis set (LANL2DZ for Ge, 6-31G(d) for other atoms), researchers can reliably predict the molecule's geometry, vibrational spectra, and electronic properties. The inclusion of a validation step via frequency analysis ensures the trustworthiness of the results, providing a solid foundation for further computational inquiry into the reactivity and behavior of this and related organogermanium compounds.

References

-

crystal.unito.it . Germanium Basis-Sets. Available from: [Link]

-

ResearchGate . Spin–orbit DFT with analytic gradients and applications to heavy element compounds. Available from: [Link]

-

National Institutes of Health (NIH) . Assessment of Various Density Functional Theory Methods for Finding Accurate Structures of Actinide Complexes. Available from: [Link]

-

arXiv.org . Computing Heavy Elements. Available from: [Link]

-

ACS Publications . Performance of Density Functional Theory for 3d Transition Metal-Containing Complexes: Utilization of the Correlation Consistent Basis Sets. Available from: [Link]

-

Wikipedia . Basis set (chemistry). Available from: [Link]

-

ResearchGate . Quantum-chemical study of adducts of germanium halides with nitrogen-containing donors. Available from: [Link]

-

Georgia Institute of Technology . Basis Sets in Quantum Chemistry. Available from: [Link]

-

Wikipedia . Organogermanium chemistry. Available from: [Link]

-

ResearchGate . Basis Sets in Quantum Chemistry. Available from: [Link]

-

Science of Synthesis . The chemistry of organogermanium halides. Available from: [Link]

-

Squarespace . Preparation and Characterization of Organogermanes, Linear and Branched Oligogermanes. Available from: [Link]

-

National Institutes of Health (NIH) . Vibrational spectroscopy as a probe of heterogeneities within geochemical thin films on macro, micro, and nanoscales. Available from: [Link]

-

Martin Brehm . Vibrational Spectroscopy Research. Available from: [https://www.theochem.uni-mainz.de/ vibrational-spectroscopy/]([Link] vibrational-spectroscopy/)

-

MDPI . Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples. Available from: [Link]

-

MDPI . Vibrational Spectroscopy of Phytochromes. Available from: [Link]

-

MDPI . Application of Vibrational Spectroscopic Techniques in the Study of the Natural Polysaccharides and Their Cross-Linking Process. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. Vibrational spectroscopy as a probe of heterogeneities within geochemical thin films on macro, micro, and nanoscales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vibrational Spectroscopy Research [brehm-research.de]

- 6. mdpi.com [mdpi.com]

- 7. Assessment of Various Density Functional Theory Methods for Finding Accurate Structures of Actinide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [1107.5005] Computing Heavy Elements [arxiv.org]

- 9. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 14. researchgate.net [researchgate.net]

- 15. crystal.unito.it [crystal.unito.it]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Geometry of Trichloro(1,1-dimethylethyl)-germane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Trichloro(1,1-dimethylethyl)-germane

Organogermanium compounds are a class of organometallic compounds containing a carbon-germanium bond.[1] They have garnered interest in various fields, including materials science and medicinal chemistry. Trichloro(1,1-dimethylethyl)-germane serves as an intermediate in the synthesis of more complex organogermanium compounds.[2] Its molecular structure is of fundamental importance as it dictates the molecule's reactivity, polarity, and steric profile, which are critical parameters in synthetic chemistry and drug design.

The central atom in trichloro(1,1-dimethylethyl)-germane is germanium, bonded to three chlorine atoms and one tert-butyl group. The bulky nature of the tert-butyl group is expected to play a significant role in determining the final molecular geometry due to steric hindrance.

Theoretical Framework: Predicting Molecular Geometry

The molecular geometry of trichloro(1,1-dimethylethyl)-germane can be predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory.

-

Central Atom: Germanium (Ge)

-

Valence Electrons of Germanium: 4

-

Bonding Groups: 4 (one tert-butyl group, three chlorine atoms)

-

Lone Pairs on Germanium: 0

According to VSEPR theory, the four electron domains around the central germanium atom will arrange themselves in a tetrahedral geometry to minimize repulsion. This results in an expected approximate bond angle of 109.5° between the substituents.

However, the ideal tetrahedral geometry is likely to be distorted due to the differing steric and electronic demands of the chlorine atoms and the bulky tert-butyl group. The tert-butyl group, with its larger spatial requirement, is expected to cause a deviation from the ideal 109.5° bond angles. Specifically, the C-Ge-Cl bond angles are anticipated to be larger than the Cl-Ge-Cl bond angles to accommodate the steric bulk of the tert-butyl group.

Experimental Determination of Molecular Geometry

The definitive determination of the molecular geometry of trichloro(1,1-dimethylethyl)-germane would rely on experimental techniques such as gas electron diffraction (GED) or X-ray crystallography.

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase.[3] This method provides information about bond lengths, bond angles, and torsional angles.

Experimental Workflow for GED:

Caption: Gas Electron Diffraction (GED) Experimental Workflow.

X-ray Crystallography

If a suitable single crystal of trichloro(1,1-dimethylethyl)-germane can be grown, X-ray crystallography can provide highly precise and accurate measurements of its solid-state molecular structure.

Computational Chemistry Approach

In the absence of direct experimental data, computational methods like Density Functional Theory (DFT) are invaluable for predicting molecular geometry. DFT calculations can provide optimized geometries, bond lengths, and bond angles with a good degree of accuracy.

Computational Workflow:

Caption: Density Functional Theory (DFT) Computational Workflow.

Inferred Molecular Geometry and Parameters

Based on data from structurally related molecules determined by gas electron diffraction, we can infer the likely geometric parameters for trichloro(1,1-dimethylethyl)-germane. For example, studies on other alkyltrichlorogermanes would provide a strong basis for these estimations. The bulky tert-butyl group is expected to cause steric strain, leading to a lengthening of the Ge-C bond and a widening of the C-Ge-Cl angles compared to less sterically hindered analogues.

Table 1: Predicted Geometric Parameters for Trichloro(1,1-dimethylethyl)-germane

| Parameter | Predicted Value | Rationale |

| Ge-C Bond Length | ~2.00 Å | Longer than a typical Ge-C single bond due to steric repulsion from the chlorine atoms. |

| Ge-Cl Bond Length | ~2.15 Å | Consistent with Ge-Cl bond lengths in other chlorogermanes. |

| C-Ge-Cl Bond Angle | >109.5° | Increased angle to accommodate the bulky tert-butyl group. |

| Cl-Ge-Cl Bond Angle | <109.5° | Compressed angle due to the expansion of the C-Ge-Cl angles. |

Synthesis of Trichloro(1,1-dimethylethyl)-germane

The synthesis of trichloro(1,1-dimethylethyl)-germane can be achieved through the reaction of germanium tetrachloride with a tert-butylating agent, such as tert-butyllithium or a tert-butyl Grignard reagent.

Reaction Scheme:

GeCl₄ + (CH₃)₃CLi → (CH₃)₃CGeCl₃ + LiCl

Careful control of stoichiometry and reaction conditions is crucial to prevent the formation of di- and tri-substituted products.

Conclusion

While a definitive experimental structure of trichloro(1,1-dimethylethyl)-germane is not currently available in the public domain, a robust model of its molecular geometry can be constructed based on fundamental chemical principles and comparative data from related compounds. The molecule is predicted to have a distorted tetrahedral geometry around the central germanium atom, with the bulky tert-butyl group significantly influencing the bond angles. Further experimental investigation using gas electron diffraction or X-ray crystallography, or detailed computational studies, would be necessary to precisely determine its structural parameters.

References

- Drake, J. E., Hencher, J. L., & Shen, Q. (1977). Molecular structures of dichloro(dimethyl)germane and trichloro(methyl)germane determined by vapour phase electron diffraction. Canadian Journal of Chemistry, 55(7), 1104-1110.

-

Wikipedia. Gas electron diffraction. [Link]

- Durig, J. R., & Sullivan, J. F. (1987). Vibrational spectra and structure of some organogermanes. Journal of Molecular Structure, 158, 135-152.

-

Wikipedia. Organogermanium chemistry. [Link]

Sources

An In-depth Technical Guide to the Solubility of t-Butyltrichlorogermane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Unknowns of a Reactive Intermediate

t-Butyltrichlorogermane (C₄H₉Cl₃Ge) is an organogermanium compound that serves as a valuable intermediate in the synthesis of more complex organogermylene precursors.[1] Its utility in synthetic chemistry, particularly in the development of novel materials and potentially in pharmaceutical research, necessitates a thorough understanding of its fundamental physicochemical properties. However, a comprehensive search of the existing scientific literature reveals a significant gap in our knowledge: there is a notable absence of published quantitative data on the solubility of this compound in common organic solvents.

This guide, therefore, adopts a dual approach. Firstly, it provides a predictive analysis of the solubility of this compound based on its molecular structure and by drawing parallels with analogous compounds. Secondly, and more critically, it offers a detailed, step-by-step experimental protocol for researchers to safely determine the solubility of this air- and moisture-sensitive compound in a laboratory setting. As a Senior Application Scientist, the emphasis here is not just on the "what" but the "why" – providing the rationale behind each step to ensure both scientific rigor and, paramountly, the safety of the researcher.

Understanding this compound: A Profile

This compound is a substituted germane where a bulky, nonpolar tert-butyl group and three polar chloro groups are attached to a central germanium atom. This unique combination of a hydrophobic alkyl group and hydrophilic, reactive chloro-metal bonds governs its overall chemical behavior, including its solubility and reactivity.

Key Physicochemical Properties:

-

Molecular Formula: C₄H₉Cl₃Ge[1]

-

Molecular Weight: 236.11 g/mol [1]

-

CAS Number: 1184-92-5[1]

-

Known Application: Intermediate for making organogermylene precursors.[1]

A critical aspect of this compound is its classification as a "Dangerous Good for transport," which underscores its reactive nature.[1] The presence of the Ge-Cl bonds makes the compound highly susceptible to hydrolysis by atmospheric moisture and reaction with protic solvents. This reactivity is a central consideration in both its handling and the selection of appropriate solvents for any application.

Predicted Solubility Profile of this compound

In the absence of direct experimental data, we can infer the likely solubility of this compound by analyzing its molecular structure and comparing it to similar compounds.

Factors Influencing Solubility:

-

Polarity: The molecule possesses both polar (Ge-Cl bonds) and nonpolar (t-butyl group) characteristics. The electronegativity difference between germanium and chlorine creates a significant dipole moment across the Ge-Cl bonds, rendering this part of the molecule polar. Conversely, the tert-butyl group is large, symmetric, and nonpolar.

-

Reactivity: The high reactivity of the Ge-Cl bonds with protic solvents (e.g., water, alcohols, primary and secondary amines) will lead to decomposition rather than simple dissolution.

Predicted Solubility in Different Solvent Classes:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar t-butyl group will interact favorably with these solvents through van der Waals forces. The overall molecule is expected to be sufficiently nonpolar to dissolve well in these media. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Diethyl ether, Ethyl acetate | Moderate to High | These solvents can solvate the polar Ge-Cl bonds without reacting. The presence of the nonpolar t-butyl group will also contribute to solubility. Dichloromethane is often a good solvent for organometallic halides. |

| Polar Protic | Water, Methanol, Ethanol | Insoluble (Reacts) | These solvents will readily react with the Ge-Cl bonds, leading to hydrolysis and the formation of germanium oxides or hydroxides and hydrogen chloride. This is not a true dissolution but a chemical reaction. |

This predictive table should be used as a starting point for solvent selection, with the understanding that experimental verification is essential.

Experimental Determination of Solubility: A Rigorous and Safe Protocol

Given the lack of published data and the hazardous nature of this compound, a carefully designed experimental protocol is crucial. The following procedure is designed for a research setting and must be performed by trained personnel in a properly equipped laboratory.

Core Principles of the Experimental Design:

-

Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (e.g., dry argon or nitrogen) to prevent hydrolysis.

-

Anhydrous Solvents: All solvents must be rigorously dried and deoxygenated before use.

-

Gravimetric Analysis: A gravimetric method is proposed, as it is a direct and reliable way to determine solubility.

Experimental Workflow Diagram:

Caption: Experimental workflow for the gravimetric determination of this compound solubility.

Step-by-Step Protocol:

-

Preparation of Materials and Equipment:

-

Ensure all glassware (e.g., Schlenk flasks, cannulas, filter funnels) is thoroughly dried in an oven at >120°C overnight and then cooled under a stream of inert gas.

-

Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent).

-

All manipulations should be performed in a well-ventilated fume hood using a Schlenk line or inside a glovebox.

-

-

Preparation of the Saturated Solution:

-

In a pre-weighed Schlenk flask under a positive pressure of inert gas, add an excess of this compound. An excess is confirmed by the presence of undissolved solid.

-

Using a cannula or a gas-tight syringe, transfer a known volume of the desired anhydrous organic solvent into the Schlenk flask.

-

Seal the flask and stir the mixture at a constant temperature (e.g., 25°C) using a magnetic stirrer for an extended period (24-48 hours) to ensure equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully transfer a portion of the clear supernatant (the saturated solution) to a second pre-weighed Schlenk flask via a cannula fitted with a filter (e.g., a small plug of glass wool) to prevent the transfer of any solid particles.

-

-

Gravimetric Analysis:

-

Weigh the Schlenk flask containing the saturated supernatant to determine the total mass of the solution.

-

Remove the solvent under high vacuum. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid decomposition of the solute.

-

Once the solvent is completely removed, reweigh the Schlenk flask containing the dry, solid residue of this compound.

-

-

Calculation of Solubility:

-

Mass of the solvent: (Total mass of the solution) - (Mass of the dissolved this compound)

-

Solubility ( g/100 g of solvent): (Mass of dissolved this compound / Mass of the solvent) x 100

-

If the volume of the solvent is known, the solubility can be expressed as g/L.

-

Safety and Handling Precautions

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Inert Atmosphere: As a moisture-sensitive compound, it must be handled under an inert atmosphere to prevent the release of HCl gas upon hydrolysis.

-

Ventilation: All work should be conducted in a well-ventilated fume hood.

-

Disposal: Any waste containing this compound should be quenched carefully with a suitable reagent (e.g., isopropanol) under an inert atmosphere before disposal according to local regulations for hazardous waste.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is currently unavailable in the public domain, a scientifically sound prediction can be made based on its molecular structure. It is anticipated to be highly soluble in nonpolar aprotic solvents, moderately to highly soluble in polar aprotic solvents, and reactive with polar protic solvents.

For researchers and professionals requiring precise solubility data, the experimental protocol outlined in this guide provides a robust and safe methodology for its determination. Adherence to strict air- and moisture-free techniques is paramount for obtaining accurate results and ensuring laboratory safety. The insights and procedures presented here are intended to empower researchers to confidently and safely work with this important synthetic intermediate.

References

Sources

The Cornerstone of Germanium-Based Therapeutics: A Technical Guide to Organogermanium Precursor Chemistry

Abstract

Organogermanium chemistry, a field positioned at the fascinating intersection of organometallic synthesis and medicinal chemistry, has steadily gained prominence for its potential in developing novel therapeutic agents. The unique physicochemical properties of organogermanium compounds—including their inherent low toxicity and diverse bioactivity—make them compelling candidates for drug discovery.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the precursor chemistry that forms the foundation of this promising field. We will dissect the synthesis of key organogermanium building blocks, elucidate the mechanisms of pivotal transformations, and provide validated experimental protocols. This guide is structured to deliver not just procedural steps, but the underlying chemical logic, empowering researchers to innovate and advance the application of organogermanium compounds in medicine.

Introduction: Why Organogermanium?

Germanium's position in Group 14 of the periodic table, nestled between silicon and tin, endows it with properties that are a unique blend of its congeners.[3][4] Organogermanium compounds exhibit greater thermal stability and chemical inertness compared to their tin counterparts, yet often display enhanced reactivity over analogous silicon compounds.[5] This reactivity profile is crucial for their utility in drug development.[3]

A key strategic concept in medicinal chemistry is the "carbon/silicon/germanium switch," where the replacement of a carbon or silicon atom with germanium can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity and metabolic stability, potentially leading to improved drug candidates.[1] Furthermore, the established low mammalian toxicity of many organogermanium compounds, exemplified by clinically used agents like Propagermanium (Ge-132), underscores their therapeutic potential.[2][5] This guide focuses on the foundational precursors—the molecular scaffolds from which these complex and bioactive molecules are constructed.

Core Precursors: Synthesis and Strategy

The vast majority of organogermanium compounds are synthesized from a handful of key precursor classes. The choice of precursor is dictated by the desired final structure, the reactivity of the organic substituents, and the required scale of the synthesis.

Organogermanium Halides (RₙGeX₄₋ₙ)

Organogermanium halides are arguably the most versatile and widely used precursors in this field.[6][7] Their utility stems from the reactivity of the Ge-X bond, which is susceptible to nucleophilic substitution, allowing for the facile introduction of organic groups.

Causality of Synthetic Choice: While seemingly straightforward, the synthesis of organogermanium halides requires careful control to avoid the formation of product mixtures.

-

Grignard and Organolithium Reagents: The reaction of germanium tetrahalides (e.g., GeCl₄) with Grignard (RMgX) or organolithium (RLi) reagents is a common route.[3] However, these reactions are often difficult to control stoichiometrically and tend to produce a mixture of mono-, di-, tri-, and tetra-substituted products, which can be challenging to separate.[7] For this reason, this method is most effective for producing fully substituted tetraorganogermanes (R₄Ge) or when using sterically hindered reagents that disfavor multiple substitutions.[7]

-

Direct Synthesis: The reaction of alkyl halides with elemental germanium in the presence of a copper catalyst at high temperatures (375-425°C) can produce alkylgermanium trihalides.[8] This method, while direct, requires harsh conditions and is not as generally applicable as other routes.

-

Halogenation of Tetraorganogermanes: A more controlled approach involves the selective cleavage of a Ge-C bond in a tetraorganogermane (R₄Ge) using a halogen (e.g., Br₂). This method is particularly effective for aryl germanes, as the aryl-Ge bond is more readily cleaved than an alkyl-Ge bond.[3]

Experimental Protocol: Synthesis of Trichlorophenylgermane

This protocol describes the synthesis of trichlorophenylgermane from diphenylmercury and germanium tetrachloride, a method that provides good yield and selectivity.[6]

Safety Precaution: Organic mercury compounds are highly toxic by all routes of exposure. Appropriate personal protective equipment (PPE) and handling procedures in a certified fume hood are mandatory.[6]

-

Apparatus: A heavy-walled Pyrex tube is charged with diphenylmercury (32 g, 90 mmol) and germanium tetrachloride (32 g, 150 mmol) in dry xylene (35 mL).

-

Reaction: The tube is sealed under a nitrogen atmosphere and heated with vigorous shaking at 160–165°C for 60 hours.

-

Workup: After cooling, the tube is opened, and the contents are filtered. The filtrate is distilled to remove unreacted GeCl₄ and the xylene solvent.

-

Purification: The crude product is further purified by distillation. To remove contamination from unreacted diphenylmercury, HCl gas is passed through the distillate for 10 minutes. The solution is allowed to stand overnight, filtered to remove the precipitated phenylmercury chloride (PhHgCl), and redistilled to yield pure trichlorophenylgermane.[6]

Organogermanium Hydrides (RₙGeH₄₋ₙ)

Organogermanium hydrides are central to one of the most powerful C-Ge bond-forming reactions: hydrogermylation. The Ge-H bond is relatively non-polar and can be activated to add across unsaturated C-C bonds.[3][4]

Causality of Synthetic Choice: The primary route to organogermanium hydrides is the reduction of the corresponding organogermanium halide. The choice of reducing agent is critical for efficiency and safety.

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reducing agent for converting organogermanium halides to hydrides. The reaction is typically performed in an ethereal solvent.

-

Ammonolysis of Germyllithium Compounds: An alternative route involves the formation of a trialkylgermyllithium species, which is then quenched with an ammonium salt to form the hydride. For example, triethylgermane can be prepared by reacting hexaethyldigermane with lithium to form triethylgermyllithium, followed by ammonolysis.[9]

Experimental Protocol: General Reduction of an Organogermanium Halide

This protocol provides a general framework for the synthesis of an organogermanium hydride from its corresponding halide precursor.

-

Apparatus: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagents: The organogermanium halide (1.0 eq) is dissolved in anhydrous diethyl ether or THF and placed in the flask. A solution or slurry of a reducing agent, such as LiAlH₄ (typically 1.1-1.5 eq per halide), in the same solvent is placed in the dropping funnel.

-

Reaction: The flask is cooled in an ice bath. The reducing agent is added dropwise to the stirred solution of the organogermanium halide at a rate that maintains a gentle reflux.

-

Workup: After the addition is complete, the reaction is cautiously quenched by the slow, dropwise addition of water, followed by dilute acid (e.g., 10% HCl) to dissolve the aluminum salts. The organic layer is separated, and the aqueous layer is extracted with ether.

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by distillation. The resulting crude organogermanium hydride is then purified by fractional distillation under reduced pressure.

The Hydrogermylation Reaction: Mechanism and Application

Hydrogermylation, the addition of a Ge-H bond across a double or triple bond, is a cornerstone of organogermanium synthesis.[10] It provides a highly atom-economical method for creating functionalized organogermanes. The reaction can be initiated by radical initiators, transition metals, or Lewis acids.[6]

Mechanism of Catalyzed Hydrogermylation:

Recent studies, including Density Functional Theory (DFT) calculations, have shed light on the mechanisms of catalyzed hydrogermylation. For instance, in reactions initiated by sodium trialkylborohydrides, the mechanism proceeds through a trisubstituted germanide anion.[1] This anion then attacks the terminal carbon of an alkene, dictating the regioselectivity of the addition.[1] Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃, are believed to activate the Ge-H bond by abstracting the hydride, creating a more electrophilic germanium species that is highly reactive towards alkenes.[11][12]

Below is a logical workflow for a typical Lewis acid-catalyzed hydrogermylation reaction.

Caption: General workflow for Lewis acid-catalyzed hydrogermylation.

Quantitative Data for Key Precursors

Precise characterization is essential in synthesis. ⁷³Ge NMR spectroscopy, despite the challenges posed by the nucleus's large quadrupole moment, provides invaluable structural information.[13]

| Compound Type | Example Compound | ⁷³Ge Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

| Tetraalkylgermane | Ge(CH₃)₄ | 0 (Reference) | ¹J(⁷³Ge-¹³C) = -18.7 | [14] |

| Organogermanium Halide | GeCl₄ | -31.0 | - | [14] |

| Organogermanium Hydride | (C₆H₅)₃GeH | -105.0 | ¹J(⁷³Ge-¹H) ≈ 95 | [15] |

| Aryltrimethylgermane | (p-CH₃OC₆H₄)Ge(CH₃)₃ | -2.6 | - | [16] |

| Aryltrimethylgermane | (p-ClC₆H₄)Ge(CH₃)₃ | -0.6 | - | [16] |

| Digermane | (C₆H₅)₃Ge-Ge(C₆H₅)₃ | -61.2 | - | [15] |

| Branched Germane | [(C₆H₅)₃Ge]₃GeH | -314.0 (Central Ge) | - | [15] |

Note: Chemical shifts are relative to neat tetramethylgermane (GeMe₄). Linewidths can be broad for less symmetric molecules.[13]

Applications in Drug Development: From Precursor to Pharmaceutical

The synthetic routes outlined above provide the precursors for medically relevant organogermanium compounds.

Propagermanium (Ge-132)

2-Carboxyethylgermanium sesquioxide, known as propagermanium or Ge-132, is perhaps the most well-known organogermanium therapeutic.[3] It was approved in Japan for the treatment of chronic hepatitis B.[17] Its synthesis is a prime example of applying hydrogermylation to create a complex, bioactive molecule.

The synthesis begins with the hydrogermylation of acrylic acid with trichlorogermane (HGeCl₃), which is itself generated from GeO₂.[18][19] The resulting 3-(trichlorogermyl)propanoic acid is then carefully hydrolyzed to form the polymeric sesquioxide structure.[18][20]

Caption: Simplified synthetic pathway to Propagermanium (Ge-132).

Experimental Protocol: Synthesis of 2-Carboxyethylgermanium Sesquioxide (Ge-132)

This protocol is adapted from established literature procedures.[19][20]

-

Preparation of Trichlorogermane (HGeCl₃): In a suitable reaction vessel, germanium dioxide (GeO₂, 0.01 mol) is mixed with 50% hypophosphorous acid (H₃PO₂, 2 mL) and concentrated hydrochloric acid (9 mL). The mixture is refluxed for 4 hours to generate a solution of trichlorogermane. This solution can be extracted with ether for the next step.[19][21]

-

Hydrogermylation: To the solution of trichlorogermane, acrylic acid (0.01 mol) is added dropwise with vigorous stirring. The reaction forms 3-(trichlorogermyl)propanoic acid as a precipitate.[19][20]

-

Hydrolysis: The isolated trichlorogermyl adduct is carefully hydrolyzed by stirring with distilled water for 6-7 hours. This process forms the polymeric sesquioxide structure.

-

Purification: The resulting white precipitate is filtered, washed extensively with distilled water, and dried under vacuum to yield Ge-132.[19]

Spirogermanium